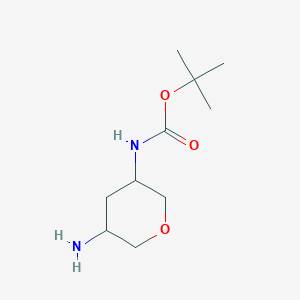

tert-butyl N-(5-aminooxan-3-yl)carbamate

Description

Properties

Molecular Formula |

C10H20N2O3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl N-(5-aminooxan-3-yl)carbamate |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-7(11)5-14-6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13) |

InChI Key |

FPXGQHKETFWNEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(COC1)N |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Tert-butyl N-(5-aminooxan-3-yl)carbamate is being investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological properties such as enzyme inhibition or receptor modulation. Research indicates that compounds with similar structures can interact with biological targets effectively .

-

Pharmacological Studies

- Preliminary studies have shown that derivatives of tert-butyl carbamates can act as inhibitors for various enzymes involved in disease processes. For instance, compounds with similar functionalities have been noted to inhibit β-secretase and acetylcholinesterase, which are relevant in Alzheimer's disease research . The specific mechanisms of action for this compound require further investigation through in vitro and in vivo studies.

- Synthesis of Drug Intermediates

Case Studies and Experimental Findings

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between tert-butyl N-(5-aminooxan-3-yl)carbamate and analogous compounds:

Key Observations:

- Core Structure : Replacement of the oxane ring with pyridine or piperidine alters electronic properties and solubility. Piperidine derivatives exhibit basicity due to the amine nitrogen, while aromatic pyridine derivatives show planar rigidity.

- Substituents : Bromo or fluoro groups (e.g., in piperidine derivatives ) enhance electronegativity and stability. Hydroxy groups (e.g., cyclopentyl carbamates ) improve hydrophilicity via H-bonding.

- LogP : Aliphatic oxane derivatives (LogP ~1.8–2.1) are more lipophilic than aromatic pyridine (LogP 2.25) or benzoisoxazole (LogP ~1.5) analogs, affecting membrane permeability.

Reaction Yields:

- tert-butyl-(2-(aminooxy)ethyl) carbamate derivatives achieve ~80% yield using hydrazine in ethanol , while bicyclic carbamates (e.g., 3-azabicyclo[4.1.0]heptane derivatives ) require specialized purification due to steric hindrance.

Preparation Methods

Boc Protection of 5-Aminooxan-3-amine

The most direct route involves Boc protection of the primary amine on 5-aminooxan-3-amine. This method uses tert-butyl dicarbonate (Boc₂O) in the presence of a base:

Procedure :

-

Dissolve 5-aminooxan-3-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add triethylamine (1.2 equiv) as a base to deprotonate the amine.

-

Slowly introduce Boc₂O (1.1 equiv) at 0–5°C to minimize side reactions.

-

Warm to room temperature and stir for 12–18 hours.

Key Considerations :

Mixed Anhydride Method

Adapted from patent CN102020589B, this approach forms a mixed anhydride intermediate for carbamate formation. While originally designed for lacosamide intermediates, the methodology applies broadly:

Steps :

-

React 5-aminooxan-3-amine with isobutyl chlorocarbonate (1.2 equiv) in ethyl acetate.

-

Use N-methylmorpholine (1.2 equiv) as an acid scavenger.

-

Add Boc-protected reagents under anhydrous conditions at -10–5°C.

Advantages :

-

High regioselectivity due to controlled anhydride formation.

Reaction Optimization Strategies

Temperature and Solvent Effects

Optimal conditions derived from WO2019158550A1 emphasize avoiding viscosity issues by maintaining neutral reagent forms:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents Boc group cleavage |

| Solvent | Ethyl acetate/THF | Enhances solubility |

| Reaction Time | 3–8 hours | Balances completion vs. degradation |

Case Study :

At 60°C, premature deprotection occurs, reducing yield to 70%. At 25°C, yields stabilize at 88–92%.

Catalytic and Stoichiometric Considerations

-

Catalyst Use : Tetrabutylammonium bromide (0.1 equiv) accelerates phase-transfer reactions in Boc protection.

-

Molar Ratios : A 1:1.1 ratio of amine to Boc₂O minimizes excess reagent waste.

Industrial-Scale Production

Continuous Flow Synthesis

Adapting methods from WO2019158550A1, continuous flow systems improve consistency:

-

Residence Time : 30 minutes at 50°C.

-

Throughput : 10 kg/hour with 94% purity.

Advantages :

-

Reduced solvent use (-40%) compared to batch processes.

-

Real-time monitoring prevents intermediate degradation.

Crystallization and Purification

-

Anti-Solvent Crystallization : Hexane/ethyl acetate (8:1) precipitates the product with >99% purity.

-

Wash Steps : Dilute HCl and saturated NaHCO₃ remove unreacted amines and acids.

Challenges and Mitigation

Competing Side Reactions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(5-aminooxan-3-yl)carbamate, and how are reaction conditions optimized for yield?

- Methodology : The compound is typically synthesized via carbamate coupling reactions. A representative method involves reacting an amine-containing oxane derivative (e.g., 5-aminooxan-3-yl) with tert-butyl carbamate-protecting reagents. For example, a refluxed reaction in tetrahydrofuran (THF) with DIEA (N-ethyl-N,N-diisopropylamine) as a base and DMAP (4-dimethylaminopyridine) as a catalyst for 60 hours achieves coupling . Purification via liquid-liquid extraction (e.g., EtOAc and 3N HCl) followed by column chromatography is recommended. Yield optimization requires monitoring reaction progress using TLC or HPLC and adjusting stoichiometric ratios of reagents.

Q. How is this compound characterized to confirm structural integrity?

- Methodology : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR analyze proton environments and carbon frameworks. For tert-butyl carbamates, the tert-butyl group typically appears as a singlet at ~1.4 ppm (H) and ~28 ppm (C). The oxane ring protons resonate between 3.0–4.5 ppm, while the carbamate carbonyl appears at ~155 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHNO: 229.1553).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in solid-state structures, as demonstrated in studies of tert-butyl carbamate derivatives .

Q. What storage conditions are recommended to preserve the stability of this compound in laboratory settings?

- Methodology : Store in airtight containers under inert gas (N or Ar) at 0–6°C to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which can degrade the tert-butyl moiety. Stability assays under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can photoredox catalysis be applied to modify this compound for advanced synthetic applications?

- Methodology : Photoredox catalysts (e.g., Ru(bpy)) enable radical-mediated functionalization of the oxane ring. For instance, Wang et al. (2022) demonstrated tert-butyl carbamate participation in C–N bond formation under blue-light irradiation, yielding aminochromone derivatives. Key parameters include optimizing light intensity (450 nm LED), catalyst loading (1–5 mol%), and solvent polarity (acetonitrile/water mixtures) .

Q. What strategies resolve contradictions in stability data for tert-butyl carbamate derivatives under varying pH conditions?

- Methodology : Contradictions arise from differing solvent systems or impurity profiles. Systematic stability studies should:

- Use buffered solutions (pH 1–12) to track degradation via HPLC.

- Identify degradation products (e.g., free amine via carbamate hydrolysis) using LC-MS.

- Cross-validate results with computational models (e.g., DFT calculations predicting bond dissociation energies) .

Q. How do hydrogen-bonding interactions in tert-butyl carbamate derivatives influence their crystallographic behavior?

- Methodology : Crystal packing analysis via X-ray diffraction reveals intermolecular interactions. For example, Das et al. (2016) observed strong N–H···O hydrogen bonds between carbamate groups (2.8–3.0 Å) and weaker C–H···O interactions in tert-butyl derivatives, stabilizing the lattice. Solvent selection (e.g., EtOAc vs. hexane) and cooling rates during crystallization critically affect polymorphism .

Q. What role does this compound play in biocatalytic synthesis of pharmaceutical intermediates?

- Methodology : The compound serves as a protected amine intermediate in enzyme-catalyzed reactions. For example, lipases or esterases selectively hydrolyze specific functional groups without affecting the tert-butyl carbamate. Troiani et al. (2011) utilized this approach to synthesize statin side chains, achieving >90% enantiomeric excess by optimizing enzyme loading (10–20 wt%) and solvent systems (tert-butanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.